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Compound of Interest

Compound Name: 1-Amino-2-naphthol

Cat. No.: B7721142

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Amino-2-naphthol (C10HsNO), a crucial molecule in various chemical syntheses. The
document summarizes its Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic
Resonance (NMR) data, offers detailed experimental protocols for data acquisition, and
illustrates the logic of spectroscopic analysis.

Molecular Structure

1-Amino-2-naphthol is an aromatic organic compound consisting of a naphthalene core
substituted with both an amino (-NHz2) and a hydroxyl (-OH) group on adjacent carbon atoms.

IUPAC Name: 1-aminonaphthalen-2-ol Molecular Formula: C10HsNO Molecular Weight: 159.19
g/mol

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data used to identify
and characterize 1-Amino-2-naphthol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the primary functional groups within the
molecule. The spectrum of 1-Amino-2-naphthol hydrochloride shows characteristic absorption
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bands corresponding to O-H, N-H, C=C aromatic, C-N, and C-O bonds.

Wavenumber ) . . .
(cm—9) Functional Group Vibration Type Intensity
2900 O-H (hydroxyl) Stretch Weak
2800 N-H (amino) Stretch Broad
1678 C=C (aromatic) Stretch Weak
1495 C-C (aromatic) Bend Medium
1465 C-H (aromatic) Bend Medium
1310 C-O (hydroxyl) Stretch Strong
1250 C-N (amino) Stretch Medium

Data sourced from a study on 1-Amino-2-naphthol hydrochloride[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. The mass spectrum of 1-Amino-2-naphthol shows a prominent molecular
ion peak and several key fragments.

m/z (Mass-to-Charge

Ratio) Interpretation Relative Intensity
159 [M]* (Molecular lon) 100%
130 [M - HCNJ* or [M - CO - H]* ~70%
103 Fragment ~15%

Data sourced from PubChem and a discussion on its fragmentation mechanism[2][3][4]. The
molecular ion at m/z 159 confirms the molecular weight of the compound. The major fragment
at m/z 130 likely arises from the loss of hydrogen cyanide (HCN) or a combination of carbon
monoxide (CO) and a hydrogen radical[3].
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (*H) and carbon (*3C)
atomic framework of the molecule. While complete, experimentally verified NMR data for the
free base of 1-Amino-2-naphthol is not readily available in public literature, data for similar
isomers and general knowledge of aromatic systems allow for the estimation of expected
chemical shifts. The *H NMR spectrum is typically run in a deuterated solvent like DMSO-ds.

H NMR (Expected Chemical Shifts in DMSO-ds)

Proton Expected & (ppm) Multiplicity
Ar-H (6 protons) 6.8-7.8 Multiplets
-OH 9.0-10.0 Broad Singlet
-NH:z 45-55 Broad Singlet

Note: The chemical shifts for -OH and -NH:z protons are highly dependent on solvent,
concentration, and temperature and can exchange with deuterium in the solvent. The aromatic
protons will appear as a series of complex multiplets.

13C NMR (Expected Chemical Shifts)

Carbon Expected & (ppm)
C-NH:z 140 - 150
C-OH 150 - 160
Aromatic C-H 110 - 130
Aromatic Quaternary C 120 - 140

Note: Specific assignments require 2D NMR experiments. The values are estimations based on

typical ranges for substituted naphthalenes.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for a solid

aromatic compound like 1-Amino-2-naphthol.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film
Method)

o Sample Preparation: Dissolve approximately 50 mg of solid 1-Amino-2-naphthol in a few

drops of a volatile solvent (e.g., methylene chloride or acetone).

Film Deposition: Place a single drop of the resulting solution onto the surface of a polished
salt plate (NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of
the solid compound on the plate.

Data Acquisition: Place the salt plate into the sample holder of an FT-IR spectrometer.

Spectrum Recording: Record the spectrum, typically over a range of 4000 to 400 cm™1, If
peak intensity is too low, add another drop of the solution and re-measure. If too high, clean
the plate and use a more dilute solution.

Mass Spectrometry Protocol (LC/MS)

Sample Preparation: Prepare a dilute solution of 1-Amino-2-naphthol (e.g., 10 pg/mL) in a
suitable solvent mixture, such as methanol/water. Filter the solution through a 0.2 pm
membrane filter.

Chromatographic Separation (LC): Inject the sample into a Liquid Chromatography (LC)
system equipped with a suitable column (e.g., C18) to separate the analyte from any
impurities.

lonization: The eluent from the LC is directed into the mass spectrometer's ion source. For
an aromatic amine, a positive mode Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI) source is typically used.

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).
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Data Acquisition: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-
300) to detect the molecular ion and its fragments. For higher sensitivity and specificity,
tandem MS (MS/MS) can be used.

'H NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of 1-Amino-2-naphthol in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube.

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), which is set to 0.00 ppm for chemical shift referencing.

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is
tuned and the magnetic field is "shimmed" to achieve high homogenetity.

Data Acquisition: Acquire the *H NMR spectrum. A typical experiment involves a 90° pulse
and an acquisition time of 2-4 seconds. Multiple scans (e.g., 16 or 32) are often averaged to
improve the signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,
and baseline-corrected to produce the final spectrum. Peak integration is performed to
determine the relative ratios of protons.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical relationships and experimental workflow involved in

the spectroscopic characterization of 1-Amino-2-naphthol.
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Spectroscopic Techniques
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Structure Elucidation of
1-Amino-2-naphthol
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Caption: Logical flow of structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7721142#spectroscopic-data-nmr-ir-ms-of-1-amino-
2-naphthol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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